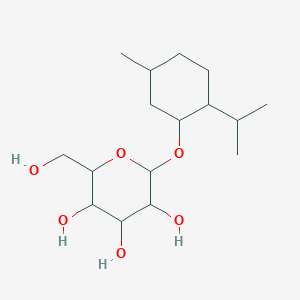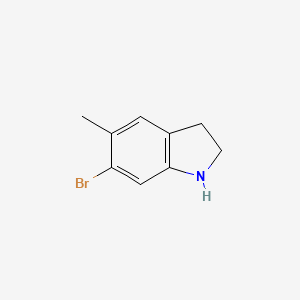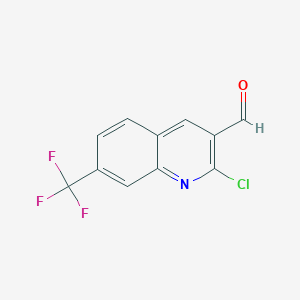
Methyl 3-(bromomethyl)-2-fluorobenzoate
Übersicht
Beschreibung
“Methyl 3-(bromomethyl)-2-fluorobenzoate” is a chemical compound used in organic synthesis . It is also known by other names such as “methyl 3-bromomethyl benzoate”, “m-carbomethoxybenzyl bromide”, “3-bromomethyl benzoic acid methyl ester”, and “benzoic acid, 3-bromomethyl-, methyl ester” among others . It has a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol .
Synthesis Analysis
Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)C1=CC=CC(CBr)=C1 . The InChI key for this compound is YUHSMQQNPRLEEJ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a melting point of 43.0 to 47.0°C and a boiling point of 169°C at 22 mmHg . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthesis Processes
Methyl 3-(bromomethyl)-2-fluorobenzoate is often involved in complex synthesis processes for various compounds. For instance, the synthesis of Methyl 2-amino-5-fluorobenzoate involves reactions like nitrification, esterification, and hydronation, where compounds similar to this compound play a crucial role (Yin Jian-zhong, 2010). Additionally, the synthesis of compounds like 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, key intermediates in some anti-cancer drugs, involves similar bromomethyl groups (Cao Sheng-li, 2004).
Antimicrobial Activity
Certain fluorobenzoylimino compounds, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi, indicating a potential application in developing new antimicrobial agents (A. Saeed et al., 2010).
Radioligand Development
In the field of neuroscience and imaging, analogs of this compound have been used in synthesizing radioligands for positron emission tomography (PET) scans. These compounds have been particularly useful in imaging monkey brain metabotropic glutamate subtype-5 receptors (F. Siméon et al., 2007).
Environmental and Material Sciences
The transformation of phenol to benzoate in an anaerobic environment has been studied using fluorinated analogs similar to this compound. Such studies are essential in understanding chemical transformations in environmental contexts (K. Londry & P. Fedorak, 1993). Additionally, the study of crystal structures of various benzoates, including those related to this compound, contributes to material science and crystallography (Ben Ebersbach et al., 2022).
Corrosion Inhibition
Ionic liquids with structures similar to this compound have been investigated for their anti-corrosion properties on mild steel in acidic environments. These studies are crucial for industrial applications where corrosion is a significant concern (Bhaskaran et al., 2019).
Safety and Hazards
“Methyl 3-(bromomethyl)-2-fluorobenzoate” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Zukünftige Richtungen
“Methyl 3-(bromomethyl)-2-fluorobenzoate” has potential applications in the synthesis of new heterocyclic compounds . For instance, it has been used for the first time to modify benzo[f]coumarin derivatives at the keto group via Barbier allylation with the goal of subsequent formation of a lactone fragment . This could affect the general biological profile of the resulting compounds .
Wirkmechanismus
Target of Action
Methyl 3-(bromomethyl)-2-fluorobenzoate is a chemical compound that is often used in organic synthesis. Its primary targets are typically other organic compounds in a reaction mixture. It is particularly useful in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura cross-coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the bromomethyl group in the compound can be replaced by other groups, leading to the formation of new organic compounds .
Biochemical Pathways
While the specific biochemical pathways affected by this compound can vary depending on the context of its use, it is often involved in the synthesis of complex organic molecules. For example, it can be used in the synthesis of biologically active compounds through the allylation of azomethines .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For instance, it can be used to form new carbon–carbon bonds, extending the carbon backbone of the target molecule . This can lead to the synthesis of a wide range of products, including biologically active compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the pH of the solution. For example, the Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, requires a palladium catalyst and a base .
Biochemische Analyse
Biochemical Properties
Methyl 3-(bromomethyl)-2-fluorobenzoate may participate in biochemical reactions involving enzymes and proteins
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of this compound on cellular function observed in in vitro or in vivo studies is currently lacking .
Eigenschaften
IUPAC Name |
methyl 3-(bromomethyl)-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVDTWNBEXSVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

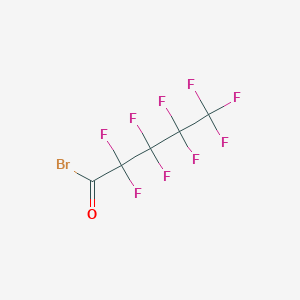
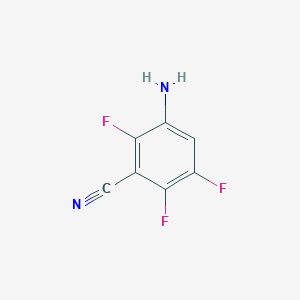
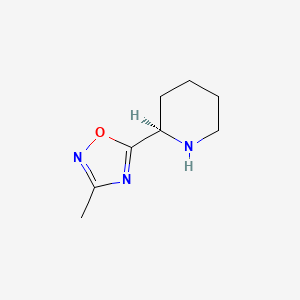


![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)
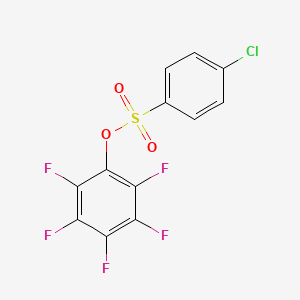
![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)

